molecular formula C21H22ClN3O3S B2718835 (2S)-N-{3-[(2-chlorophenyl)sulfamoyl]-4-methylphenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide CAS No. 1376272-58-0

(2S)-N-{3-[(2-chlorophenyl)sulfamoyl]-4-methylphenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide

Cat. No. B2718835
CAS RN: 1376272-58-0
M. Wt: 431.94
InChI Key: NNXVUCSOFNFBHA-IBGZPJMESA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route could be the reaction of an appropriate amine (such as 4-methylphenylamine) with a chlorosulfonamide (yielding the sulfamoyl group). The subsequent coupling with a propargylamine and cyclization to form the pyrrolidine ring completes the synthesis .


Molecular Structure Analysis

  • Intermolecular hydrogen bonds and strong contacts contribute to the 3D crystal structure .

Future Directions

: F. Z. Makaev, F. G. Shepel, S. T. Malinovskii & M. Gdaniec. “Effective synthesis and X-ray investigation of (±)-2S-2-(2-chlorophenyl)-3-acetyl-1,3-oxazolidine.” Journal of Structural Chemistry, Volume 46, pages 1118–1121 (2005). Link

properties

IUPAC Name

(2S)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-methylphenyl]-1-prop-2-ynylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-3-12-25-13-6-9-19(25)21(26)23-16-11-10-15(2)20(14-16)29(27,28)24-18-8-5-4-7-17(18)22/h1,4-5,7-8,10-11,14,19,24H,6,9,12-13H2,2H3,(H,23,26)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXVUCSOFNFBHA-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCN2CC#C)S(=O)(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)[C@@H]2CCCN2CC#C)S(=O)(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-N-{3-[(2-chlorophenyl)sulfamoyl]-4-methylphenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide

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